molecular formula C9H20Cl2N2O B1589772 4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride CAS No. 3445-00-9

4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride

Cat. No.: B1589772
CAS No.: 3445-00-9
M. Wt: 243.17 g/mol
InChI Key: AEHSLLFSZBQDFB-UHFFFAOYSA-N
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Description

“4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride” is a chemical compound with the molecular formula C9H21Cl3N2O . It is also known by other synonyms such as “1-(2-Hydroxyethyl)-4-(chloropropyl)piperazinehydrochloride” and "2-(4-(3-Chloropropyl)piperazin-1-yl)ethanol dihydrochloride" .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C9H21Cl3N2O . This indicates that the compound contains 9 carbon atoms, 21 hydrogen atoms, 3 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Synthesis and Structural Analysis

4-(3-Chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, closely related to the compound , has been synthesized and characterized, revealing its potential in drug development. The study utilized spectral data analysis and X-ray single crystal analysis, providing insight into its structural, electronic, and molecular properties. The compound showed promising activity against Prostate specific membrane protein in molecular docking studies, indicating its potential application in targeting prostate cancer (Bhat et al., 2018).

Antifungal and Solubility Thermodynamics

Research into a novel potential antifungal compound of the 1,2,4-triazole class, which shares structural similarities with 4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride, explored its solubility thermodynamics in biologically relevant solvents. This study provides insight into the solubility and thermodynamic properties essential for drug delivery systems, demonstrating the compound's solubility in alcohols and its lipophilic delivery pathways in biologic media (Volkova et al., 2020).

Antimicrobial and Anti-inflammatory Activities

A study on novel 5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives, which share a functional moiety with this compound, examined their in vitro activities against a panel of bacteria and the fungus Candida albicans. Several derivatives demonstrated good or moderate activities, particularly against Gram-positive bacteria. Additionally, the in vivo anti-inflammatory activity of these compounds was assessed, highlighting their therapeutic potential in anti-inflammatory treatments (Al-Omar et al., 2010).

Crystal Engineering and Hydrogen-Bond Association

A study on organic crystal engineering involving 1,4-piperazine-2,5-diones, related to the compound of interest, focused on their hydrogen-bond association in polymorphic crystalline forms. This research provides valuable information on the molecular interactions and crystallization processes that are crucial for the development of pharmaceuticals (Weatherhead-Kloster et al., 2005).

Safety and Hazards

Safety measures for handling “4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride” include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride involves the reaction of 3-chloropropylpiperazine with ethanol in the presence of a reducing agent, followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "3-chloropropylpiperazine", "ethanol", "reducing agent", "hydrochloric acid" ], "Reaction": [ "Add 3-chloropropylpiperazine to a reaction flask", "Add ethanol to the reaction flask", "Add a reducing agent to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and add hydrochloric acid", "Stir the reaction mixture for several hours", "Filter the resulting solid and wash with cold ethanol", "Dry the solid under vacuum to obtain 4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride" ] }

CAS No.

3445-00-9

Molecular Formula

C9H20Cl2N2O

Molecular Weight

243.17 g/mol

IUPAC Name

2-[4-(3-chloropropyl)piperazin-1-yl]ethanol;hydrochloride

InChI

InChI=1S/C9H19ClN2O.ClH/c10-2-1-3-11-4-6-12(7-5-11)8-9-13;/h13H,1-9H2;1H

InChI Key

AEHSLLFSZBQDFB-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCCl)CCO.Cl.Cl

Canonical SMILES

C1CN(CCN1CCCCl)CCO.Cl

3445-00-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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